SDZ285428

Description

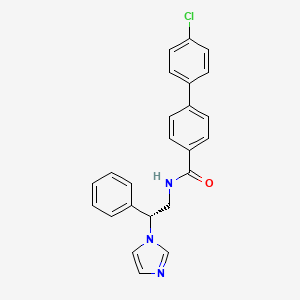

(1,1’-Biphenyl)-4-carboxamide, 4’-chloro-N-((2R)-2-(1H-imidazol-1-yl)-2-phenylethyl)- is a complex organic compound that features a biphenyl core with various functional groups attached

Properties

CAS No. |

174262-10-3 |

|---|---|

Molecular Formula |

C24H20ClN3O |

Molecular Weight |

401.9 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-N-[(2R)-2-imidazol-1-yl-2-phenylethyl]benzamide |

InChI |

InChI=1S/C24H20ClN3O/c25-22-12-10-19(11-13-22)18-6-8-21(9-7-18)24(29)27-16-23(28-15-14-26-17-28)20-4-2-1-3-5-20/h1-15,17,23H,16H2,(H,27,29)/t23-/m0/s1 |

InChI Key |

FHHNSSGZEIVGMS-QHCPKHFHSA-N |

SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)N4C=CN=C4 |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)N4C=CN=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)N4C=CN=C4 |

Other CAS No. |

174262-10-3 |

Synonyms |

VID 400 VID400 |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The synthesis of SDZ285428 likely involves sequential acylation and alkylation steps to assemble its benzamide-imidazole framework. Retrosynthetic disconnections suggest two key intermediates:

Stepwise Synthesis Protocol

While explicit synthetic details are unavailable, the following pathway is inferred from analogous compounds and reagent compatibility:

Step 1: Synthesis of Chlorophenyl-Benzoyl Chloride

-

Reactants : 4-Chlorobiphenyl-4-carboxylic acid, thionyl chloride (SOCl₂).

-

Conditions : Reflux under anhydrous conditions (60–80°C, 4–6 hours).

-

Mechanism : Carboxylic acid conversion to acyl chloride via nucleophilic acyl substitution.

Step 2: Preparation of Imidazole-Containing Amine

-

Reactants : 1-(2-Aminoethyl)imidazole, alkylating agent (e.g., benzyl bromide).

-

Conditions : Alkylation in DMF with potassium carbonate (K₂CO₃) as base (room temperature, 12 hours).

Step 3: Coupling of Acyl Chloride and Amine

-

Reactants : Chlorophenyl-benzoyl chloride, imidazole-amine.

-

Conditions : Schotten-Baumann reaction in dichloromethane (DCM) with triethylamine (Et₃N) as base (0°C to room temperature, 2 hours).

-

Workup : Aqueous extraction, column chromatography (silica gel, ethyl acetate/hexane).

Table 2: Reagents and Conditions for Key Synthetic Steps

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, imidazole-H), 7.85–7.20 (m, 13H, aromatic-H), 4.10 (t, 2H, -CH₂-N), 3.75 (q, 2H, -CH₂-N).

-

LC-MS (ESI+) : m/z 402.1 [M+H]⁺ (calc. 401.89).

Purity Assessment

-

HPLC : C18 column (4.6 × 150 mm), acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time 8.2 minutes.

Stability and Formulation Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like sodium azide or thiols.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Azide or thiol-substituted biphenyl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be studied for their interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound’s structure suggests potential as a pharmaceutical agent. It may be investigated for its activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or liquid crystals.

Mechanism of Action

The mechanism by which (1,1’-Biphenyl)-4-carboxamide, 4’-chloro-N-((2R)-2-(1H-imidazol-1-yl)-2-phenylethyl)- exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The imidazole ring is known to bind to metal ions, which could be relevant in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

(1,1’-Biphenyl)-4-carboxamide derivatives: Compounds with different substituents on the biphenyl core.

Imidazole-containing compounds: Molecules featuring the imidazole ring, such as histamine or antifungal agents like ketoconazole.

Uniqueness

The uniqueness of (1,1’-Biphenyl)-4-carboxamide, 4’-chloro-N-((2R)-2-(1H-imidazol-1-yl)-2-phenylethyl)- lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Q & A

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Document synthetic routes (e.g., reaction temperature, purification steps) in supplementary materials. Use orthogonal analytical methods (HPLC, NMR) for quality control. Share characterized samples with collaborating labs for cross-validation .

Comparative and Translational Research

Q. What criteria should guide the selection of this compound analogs for preclinical development?

Q. How can researchers contextualize this compound’s efficacy against other CYP51 inhibitors in the literature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.